molecular formula C9H6ClNO3 B8772761 4-Nitrocinnamoyl chloride

4-Nitrocinnamoyl chloride

Cat. No. B8772761
M. Wt: 211.60 g/mol
InChI Key: RUPXNPWALFDXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrocinnamoyl chloride is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrocinnamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrocinnamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-(4-nitrophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H

InChI Key

RUPXNPWALFDXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

193.2 g (1 mole) of 4-nitrocinnamic acid and 650 g of ethyl acetate were placed in a reaction vessel. While 200 g of thionyl chloride with some drops of DMF was dropped into the reaction mixture, the reaction mixture was refluxed with stirring until the generation of hydrogen chloride gas stopped. The reacted solution was concentrated until a solid could be precipitated and then poured into hexane. The precipitated solid was separated by filtration and dried. 210 g of 4-nitrocinnamoyl chloride was yielded. 63.5 g (0.3 mole) of 4nitrocinnamoyl chloride and 400 g of methylethylketone were placed in a reaction vessel and the reaction mixtures were stirred by heating at 50° C. under a nitrogen current. 15.42 g (0.14 mole) of resorcinol, 32 g of pyridine, and 100 g of methylethylketone were added dropwise to the above reaction vessel using a dropping funnel. After the completion of the addition, the reaction solution was refluxed with stirring under a nitrogen current for 2 hours. After the reaction, the precipitate was separated by filtration and the filtrated solid was washed by water and dried. 64 g of white colored crystals (1,3-bis(4-nitrocinnamic acid) benzene) was yielded.
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193.2 g
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650 g
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200 g
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reactant
Reaction Step Two
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